molecular formula C10H10FN7O B6315440 2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine CAS No. 1776113-93-9

2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine

Cat. No.: B6315440
CAS No.: 1776113-93-9
M. Wt: 263.23 g/mol
InChI Key: UXSFMPMOTWVIGC-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting 3-methoxy-1-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions, often using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Coupling with Purine Derivative: The final step involves coupling the fluorinated pyrazole derivative with a purine precursor, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a de-fluorinated or de-methoxylated product.

Scientific Research Applications

2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and signal transduction pathways.

    Pharmaceutical Development: The compound is explored for its potential to be developed into a therapeutic drug for various diseases.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-9H-purin-6-amine: Lacks the pyrazole ring and methoxy group, resulting in different biological activity.

    N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine: Lacks the fluorine atom, which may affect its binding affinity and specificity.

Uniqueness

2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine is unique due to the presence of both the fluorine atom and the pyrazole ring, which together enhance its biological activity and specificity. The combination of these functional groups allows for stronger interactions with biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

2-fluoro-N-(3-methoxy-1-methylpyrazol-4-yl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN7O/c1-18-3-5(9(17-18)19-2)14-8-6-7(13-4-12-6)15-10(11)16-8/h3-4H,1-2H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSFMPMOTWVIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)NC2=NC(=NC3=C2NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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